molecular formula C13H20N2O B7470336 N-tert-butyl-4-(dimethylamino)benzamide

N-tert-butyl-4-(dimethylamino)benzamide

Cat. No.: B7470336
M. Wt: 220.31 g/mol
InChI Key: YIKLAYFTZTTXQP-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(dimethylamino)benzamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry. It is often used in the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

The synthesis of N-tert-butyl-4-(dimethylamino)benzamide can be achieved through several synthetic routes. One common method involves the reaction of di-tert-butyl dicarbonate with 4-(dimethylamino)benzoic acid in the presence of a suitable base. The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-tert-butyl-4-(dimethylamino)benzamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride may produce amines.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(dimethylamino)benzamide involves its interaction with molecular targets such as FXRα. As a selective antagonist of FXRα, this compound induces rearrangements of specific helices in the receptor’s ligand-binding domain, leading to the formation of a homodimer. This structural change prevents the receptor from interacting with its coactivators, thereby inhibiting its activity . The modulation of FXRα activity has significant implications for metabolic processes, including glucose and lipid metabolism.

Comparison with Similar Compounds

Properties

IUPAC Name

N-tert-butyl-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-13(2,3)14-12(16)10-6-8-11(9-7-10)15(4)5/h6-9H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKLAYFTZTTXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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